molecular formula C18H19N3O2 B2933884 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine CAS No. 477859-81-7

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine

Cat. No. B2933884
CAS RN: 477859-81-7
M. Wt: 309.369
InChI Key: RJFMUYZWDLSYSX-UHFFFAOYSA-N
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Description

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is a chemical compound with the molecular formula C18H19N3O2 . It has a molecular weight of 309.36 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of quinazoline derivatives, including 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, has been a subject of research due to their significant biological activities . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .


Molecular Structure Analysis

The InChI code for 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is 1S/C16H15N3O2/c1-20-14-8-12-13 (9-15 (14)21-2)17-10-18-16 (12)19-11-6-4-3-5-7-11/h3-10H,1-2H3, (H,17,18,19) .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.211±0.06 g/cm3 and a predicted boiling point of 464.5±40.0 °C .

Scientific Research Applications

Antimalarial Activity

Researchers have synthesized and evaluated various 6,7-dimethoxyquinazoline-2,4-diamines, including 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), to explore their antimalarial activity. Through structure-activity relationship studies, SSJ-717 was identified as a promising antimalarial drug lead due to its high antimalarial activity, showcasing the potential of 6,7-dimethoxyquinazolines in treating malaria (Mizukawa et al., 2021).

Anti-tubercular Activity

A series of 4-anilinoquinolines and 4-anilinoquinazolines were screened for novel inhibitors against Mycobacterium tuberculosis (Mtb). The study identified compounds, including 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibiting high potency against Mtb with minimal toxicity, highlighting key structural features essential for Mtb inhibition. These findings underline the compound's utility in developing new anti-tubercular agents (Asquith et al., 2019).

Cytotoxic Activity

The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines was investigated, demonstrating potent growth inhibitory properties against various cancer cell lines. Although the compound differs slightly in chemical structure, the research signifies the broader potential of quinazoline derivatives in cancer therapy, suggesting areas for further investigation (Deady et al., 2003).

Insecticidal Efficacy

Novel bis quinazolin-4(3H)-one derivatives, synthesized for their potential insecticidal properties, were tested to assess their efficacy. This research, though not directly involving 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, illustrates the diverse biological activities of quinazoline derivatives and their potential utility in developing new insecticides (El-Shahawi et al., 2016).

properties

IUPAC Name

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12(13-7-5-4-6-8-13)21-18-14-9-16(22-2)17(23-3)10-15(14)19-11-20-18/h4-12H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFMUYZWDLSYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine

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